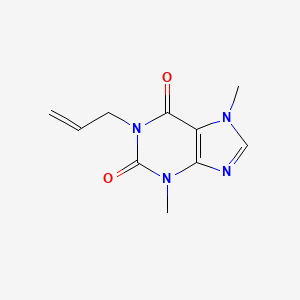
1-Allyltheobromine
描述
1-烯丙基-3,7-二甲基-3,7-二氢嘌呤-2,6-二酮是一种属于嘌呤家族的化学化合物。它在结构上与黄嘌呤衍生物相关,并以其多种生物活性而闻名。
作用机制
1-烯丙基-3,7-二甲基-3,7-二氢嘌呤-2,6-二酮的作用机制涉及其与特定分子靶标的相互作用。已知它抑制某些酶(例如磷酸二酯酶),导致细胞内环状腺苷单磷酸 (cAMP) 水平升高。 cAMP 的升高会导致各种生理效应,包括支气管扩张和血管扩张 .
类似化合物:
可可碱: 一种具有类似兴奋和利尿作用的黄嘌呤衍生物。
茶碱: 另一种用作支气管扩张剂的黄嘌呤衍生物。
独特性: 1-烯丙基-3,7-二甲基-3,7-二氢嘌呤-2,6-二酮的独特之处在于其特定的烯丙基取代,这赋予了其独特的生物活性以及潜在的治疗应用。 它选择性抑制某些酶和调节生理过程的能力使其与其他类似化合物区别开来 .
生化分析
Biochemical Properties
The biochemical properties of 1-Allyltheobromine are not fully understood due to limited research. It is known that theobromine, a related compound, interacts with various biomolecules. Theobromine’s main mechanisms of action are inhibition of phosphodiesterases and blockade of adenosine receptors
Cellular Effects
Theobromine has been shown to have various effects on cells, including influencing cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Theobromine, a related compound, stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate
Metabolic Pathways
Theobromine is metabolized in the liver into xanthine and subsequently into methyluric acid
准备方法
合成路线和反应条件: 1-烯丙基-3,7-二甲基-3,7-二氢嘌呤-2,6-二酮可以通过多种方法合成。一种常见的方法是在碱(例如碳酸钾)存在下,用烯丙基溴化物烷基化 3,7-二甲基黄嘌呤。 该反应通常在升高的温度下在有机溶剂(例如二甲基甲酰胺)中进行 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。 该过程将针对产率和纯度进行优化,通常涉及连续流反应器和先进的纯化技术,例如重结晶和色谱法 .
化学反应分析
反应类型: 1-烯丙基-3,7-二甲基-3,7-二氢嘌呤-2,6-二酮经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧代衍生物。
还原: 还原反应可以产生二氢衍生物。
常见试剂和条件:
氧化: 在酸性或碱性条件下,使用高锰酸钾或过氧化氢等试剂。
还原: 使用钯碳或氢化铝锂催化加氢。
主要产物:
氧化: 形成氧代衍生物。
还原: 形成二氢衍生物。
取代: 引入各种烷基或酰基.
科学研究应用
1-烯丙基-3,7-二甲基-3,7-二氢嘌呤-2,6-二酮有几个科学研究应用:
化学: 用作合成更复杂嘌呤衍生物的前体。
生物学: 研究其对细胞过程和酶抑制的影响。
医学: 研究其潜在的治疗用途,包括作为抗炎和抗癌剂。
相似化合物的比较
Theobromine: A xanthine derivative with similar stimulant and diuretic properties.
Theophylline: Another xanthine derivative used as a bronchodilator.
Uniqueness: 1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific allyl substitution, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain enzymes and modulate physiological processes sets it apart from other similar compounds .
属性
IUPAC Name |
3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFHIKZOEZREBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948141 | |
| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-99-6 | |
| Record name | 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyltheobromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltheobromine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYLTHEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG7O04XYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


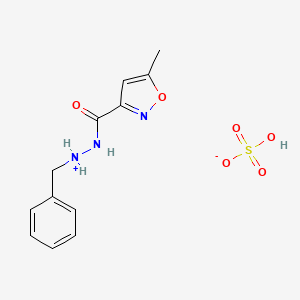

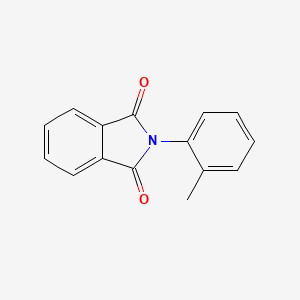
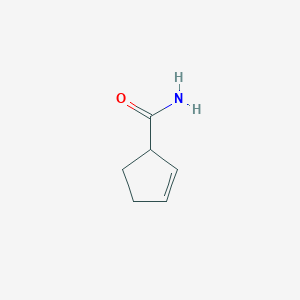
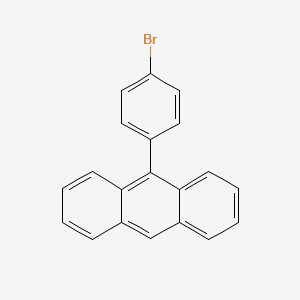


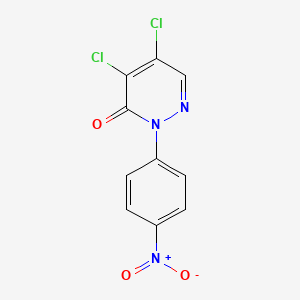
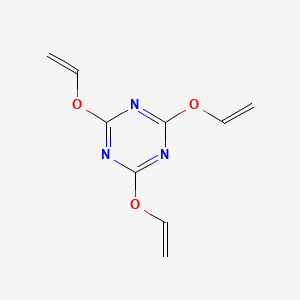

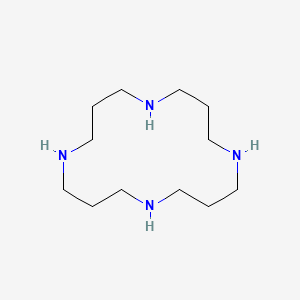
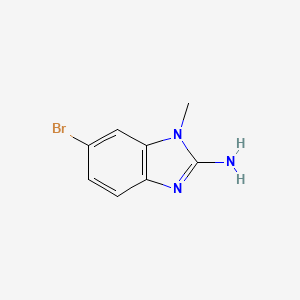
![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)
![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)
